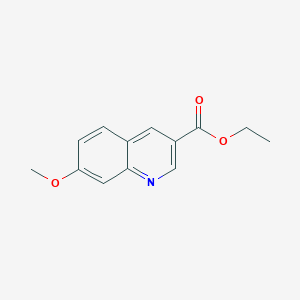

Ethyl 7-methoxyquinoline-3-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 7-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-4-5-11(16-2)7-12(9)14-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHONKQIXMNJTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619056 | |

| Record name | Ethyl 7-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71082-46-7 | |

| Record name | 3-Quinolinecarboxylic acid, 7-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71082-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of Ethyl 7 Methoxyquinoline 3 Carboxylate

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For Ethyl 7-methoxyquinoline-3-carboxylate, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the methoxy (B1213986) group, and the ethyl ester group.

Based on data from analogous structures, the protons of the ethyl group would likely appear as a triplet around 1.4 ppm (for the -CH₃) and a quartet around 4.4 ppm (for the -OCH₂-). rsc.org The singlet for the methoxy group protons (-OCH₃) is anticipated in the range of 3.9-4.2 ppm. The aromatic protons on the quinoline ring would resonate in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns being dependent on their position relative to the nitrogen atom and the electron-donating methoxy group.

Table 1: Predicted ¹H-NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | s | 1H | H-2 |

| ~8.5 | s | 1H | H-4 |

| ~7.9 | d | 1H | H-5 |

| ~7.4 | d | 1H | H-8 |

| ~7.2 | dd | 1H | H-6 |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~4.0 | s | 3H | -OCH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Note: These are predicted values based on related compounds and are subject to experimental verification.

¹³C-NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The ¹³C-NMR spectrum of this compound would provide key information about the carbon skeleton.

The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the quinoline ring will appear in the aromatic region (approximately 110-160 ppm). The carbon of the methoxy group should resonate around 55-60 ppm, while the carbons of the ethyl group are expected at approximately 61 ppm (-OCH₂) and 14 ppm (-CH₃).

Table 2: Predicted ¹³C-NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (ester) |

| ~160 | C-7 |

| ~150 | C-2 |

| ~148 | C-8a |

| ~138 | C-4 |

| ~130 | C-5 |

| ~122 | C-4a |

| ~120 | C-6 |

| ~105 | C-8 |

| ~100 | C-3 |

| ~61 | -OCH₂CH₃ |

| ~56 | -OCH₃ |

| ~14 | -OCH₂CH₃ |

Note: These are predicted values based on related compounds and are subject to experimental verification.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups in a molecule. The IR spectrum of an ester is characterized by strong absorption bands corresponding to the C=O and C-O stretching vibrations.

For this compound, a strong band for the C=O stretch of the ester is expected around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage of the methoxy group will likely produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations from the aromatic and aliphatic parts of the molecule will appear around 2850-3100 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O Stretch (Methoxy) |

| ~1200 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~1100 | Strong | Symmetric C-O-C Stretch (Ester) |

Note: These are predicted values based on related compounds and are subject to experimental verification.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 231. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the ethyl group (-C₂H₅, 29 Da) from the ester, and potentially the loss of a methyl radical (-CH₃, 15 Da) from the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, confirming the specific arrangement of substituents on the quinoline core.

In research, ¹H NMR is used to map the proton environments. The ethyl ester group is readily identified by a characteristic triplet from the methyl (CH₃) protons and a quartet from the methylene (B1212753) (CH₂) protons, a pattern resulting from their mutual spin-spin coupling. The methoxy group (OCH₃) typically appears as a sharp singlet. Protons on the quinoline ring produce a series of signals in the aromatic region of the spectrum. Their precise chemical shifts and coupling constants are critical for confirming the 7-methoxy and 3-carboxylate substitution pattern. For instance, the proton at the C4 position often appears as a distinct singlet, providing a key marker for the 3-substituted quinoline scaffold. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum shows distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methoxy carbon, and the nine carbons of the quinoline ring system. rsc.org The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methoxy and carboxylate substituents, allowing for unambiguous assignment of the substitution pattern. In synthetic chemistry research, NMR is crucial for monitoring the progress of reactions, such as the Doebner-Miller or Pfitzinger reactions used to form the quinoline core, by observing the disappearance of reactant signals and the appearance of product signals. nih.govmdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Quinoline Scaffolds

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Ethyl (CH₃) | ~1.4-1.5 | Triplet |

| ¹H | Ethyl (CH₂) | ~4.5 | Quartet |

| ¹H | Methoxy (OCH₃) | ~3.9 | Singlet |

| ¹H | Aromatic (Quinoline) | ~7.0-9.0 | Multiplets, Doublets, Singlets |

| ¹³C | Ethyl (CH₃) | ~14 | - |

| ¹³C | Ethyl (CH₂) | ~62 | - |

| ¹³C | Methoxy (OCH₃) | ~55 | - |

| ¹³C | Carbonyl (C=O) | ~165 | - |

| ¹³C | Aromatic (Quinoline) | ~105-160 | - |

| Note: Data are representative of similar quinoline structures and may vary slightly for the specific target compound. rsc.orgchemicalbook.com |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) and using electrospray ionization (ESI), provides the exact mass of the molecular ion, which can be used to determine the precise elemental formula. rsc.orgnih.gov For this compound (C₁₃H₁₃NO₃), the protonated molecular ion [M+H]⁺ would be observed, confirming its molecular weight.

The fragmentation patterns observed in MS/MS experiments offer deep structural insights. The electron ionization (EI) mass spectra of quinoline derivatives are characterized by stable molecular ions due to the aromatic nature of the quinoline ring. chempap.orgmcmaster.ca Common fragmentation pathways for quinoline carboxylates include the loss of the ester group components. Key fragmentation steps for this compound would likely involve:

Loss of the ethoxy radical (•OCH₂CH₃) from the ester.

Loss of an ethyl radical (•CH₂CH₃) followed by the loss of carbon dioxide (CO₂).

Loss of the entire ethyl carboxylate group.

Expulsion of molecules such as carbon monoxide (CO) or formaldehyde (B43269) (CH₂O) from the methoxy group and quinoline ring under higher energy conditions. chempap.orgmcmaster.ca

Researchers utilize these predictable fragmentation patterns to distinguish between isomers and to confirm the identity of synthesized compounds. chempap.orgnih.gov The loss of HCN from the quinoline ring itself is a well-documented fragmentation pathway for the parent quinoline structure, which may also be observed after initial losses of the substituents. chempap.orgrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The analysis of the IR spectrum provides clear evidence for the key structural components of the molecule. nih.gov

The most prominent absorption bands expected in the IR spectrum include:

C=O Stretch: A strong, sharp absorption band typically found in the range of 1710-1735 cm⁻¹, characteristic of the carbonyl group in the ethyl ester. mdpi.comresearchgate.net

C-O Stretch: Two distinct C-O stretching vibrations are expected. One, associated with the ester linkage (C-O-C), appears in the 1250-1300 cm⁻¹ region. The other, from the aryl ether (Ar-O-CH₃), is typically observed around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). mdpi.comdocbrown.info

Aromatic C=C Stretch: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the quinoline ring system. researchgate.net

Aromatic C-H Stretch: Absorption bands appearing above 3000 cm⁻¹ are characteristic of the C-H bonds of the aromatic quinoline ring.

Aliphatic C-H Stretch: Bands in the 2850-2980 cm⁻¹ range correspond to the C-H bonds of the ethyl and methoxy groups. rsc.org

In research settings, Fourier-transform infrared (FT-IR) spectroscopy, often in attenuated total reflection (ATR) mode, is used to rapidly confirm the successful synthesis of quinoline derivatives by verifying the incorporation of the expected functional groups. nih.govmdpi.com

Table 2: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (Ethyl, Methoxy) | 2850 - 2980 | Medium |

| C=O Stretch | Ester | 1710 - 1735 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable |

| C-O Stretch | Ester & Ether | 1000 - 1300 | Strong |

| Note: These are general ranges and can be influenced by the overall molecular structure. nih.govmdpi.comresearchgate.net |

UV/Visible (UV/Vis) Spectroscopy for Electronic Transition and Tautomeric Studies

UV/Visible spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems. For this compound, the quinoline ring system constitutes the primary chromophore. The spectrum is typically characterized by multiple absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic system. bohrium.com

The positions and intensities of these absorption maxima (λ_max) are sensitive to the nature and position of substituents. The 7-methoxy group, an electron-donating group, acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption bands compared to the unsubstituted quinoline. The ethyl carboxylate group, being electron-withdrawing, also influences the electronic distribution and the resulting spectrum. Theoretical studies, such as those using Density Functional Theory (DFT), can be correlated with experimental UV/Vis spectra to better understand the electronic excitation transitions and the contributions of different molecular orbitals. bohrium.com This technique is valuable for studying the electronic properties of the quinoline system and can be used to monitor reactions that involve changes to the conjugated π-system.

X-ray Diffraction for Solid-State Structure Determination of Quinoline Carboxylate Derivatives

X-ray diffraction studies on compounds like phenyl quinoline-2-carboxylate and ethyl 2-chloro-6-methylquinoline-3-carboxylate reveal several key structural features that would be anticipated for the title compound. bohrium.com These include:

Planarity: The bicyclic quinoline ring system is essentially planar.

Substituent Orientation: The ethyl carboxylate and methoxy groups will adopt specific torsion angles relative to the plane of the quinoline ring. The ester group, for instance, may exhibit a particular conformation (syn- or anti-peripheral) relative to the ring. nih.gov

Intermolecular Interactions: The crystal packing is stabilized by various non-covalent interactions. These can include weak C-H···O or C-H···N hydrogen bonds and, importantly, π-π stacking interactions between the planar quinoline rings of adjacent molecules. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. The parent molecule, this compound, is a diamagnetic, closed-shell molecule and therefore does not produce an EPR signal.

However, EPR spectroscopy becomes a highly relevant and powerful tool for studying the behavior of this compound in reactions where radical intermediates are formed. For example, if the quinoline derivative were to undergo oxidation (e.g., via electrochemical methods or chemical oxidants), it could form a radical cation. rsc.orgmdpi.com Similarly, photochemical excitation could lead to electron transfer reactions, generating radical species. mdpi.com

In such a mechanistic study, EPR spectroscopy would be used to:

Detect and Identify Radicals: The technique can confirm the presence of transient radical intermediates. rsc.orgsemanticscholar.org

Elucidate Radical Structure: Analysis of the EPR spectrum's g-factor and hyperfine coupling constants (hfcc) provides information about the electronic structure of the radical and the distribution of the unpaired electron's spin density across the molecule. mdpi.com This would reveal which atoms (e.g., on the quinoline ring) bear the most unpaired electron character.

Monitor Reaction Kinetics: The intensity of the EPR signal is proportional to the concentration of the radical species, allowing for the study of the rates of radical formation and decay. rsc.org

While no direct EPR studies on this compound are reported, research on related quinoline and nitroxide radicals demonstrates the utility of EPR in understanding reaction mechanisms involving single-electron processes. rsc.orgmdpi.com

Applications in Scientific Research

Role as a Building Block in Organic Synthesis

Ethyl 7-methoxyquinoline-3-carboxylate is a functionalized heterocycle that serves as a valuable building block in organic synthesis. Its ester group can be hydrolyzed to a carboxylic acid or converted to an amide, while the quinoline (B57606) ring can undergo further substitution. This versatility allows for the construction of more complex molecules. For example, it can serve as a precursor for fused heterocyclic systems, such as in the synthesis of ethyl 7-methoxy-1-(4-methylbenzoyl)pyrrolo(1,2-a)quinoline-3-carboxylate. synhet.comsigmaaldrich.com

Academic Research on Quinoline Carboxylate Compounds

The following sections detail research on various quinoline carboxylate compounds, including those structurally related to this compound, providing a comprehensive view of the scaffold's academic exploration.

Exploration of Other Pharmacological Applications for Quinoline Carboxylates

Coccidiostat Development and EfficacyQuinolone carboxylates are well-established as effective agents against coccidiosis, a parasitic disease affecting poultry caused by Eimeria protozoa. Several compounds from this class have been developed as commercial coccidiostats. Notable examples include:

Buquinolate : Ethyl 4-hydroxy-6,7-diisobutoxy-3-quinoline-carboxylate, which was found to be effective against multiple pathogenic species of Eimeria. researchgate.net

Decoquinate : Ethyl 6-n-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate. google.com

Amquinolate : Methyl 7-diethylamino-4-hydroxy-6-n-propylquinoline-3-carboxylate. capes.gov.br These agents showed broad-spectrum activity, but the development of drug-resistant strains remains a significant challenge, necessitating the continued design of new quinoline-based coccidiostats. asianpubs.orggoogle.comcapes.gov.br

Compound Reference Table

Future Research Directions and Translational Potential

Design and Synthesis of Novel Quinoline (B57606) Carboxylate Scaffolds with Tuned Properties

The future of quinoline carboxylate research heavily relies on the ability to design and synthesize novel molecular frameworks with finely tuned properties. Medicinal chemists are moving beyond simple substitutions to create sophisticated scaffolds that can address complex biological challenges. A key strategy involves the modification of the core quinoline structure to enhance target affinity, improve pharmacokinetic profiles, and reduce off-target effects.

Classic synthetic routes like the Pfitzinger condensation remain relevant for generating the quinoline core. nih.govsemanticscholar.org However, to introduce greater molecular diversity, modern approaches increasingly utilize carbon-carbon bond-forming reactions like the Suzuki coupling. nih.gov This allows for the attachment of various aryl or heteroaryl groups, significantly expanding the chemical space for structure-activity relationship (SAR) studies.

Researchers are also creating hybrid molecules by attaching other pharmacologically active motifs, such as 1,3,4-oxadiazoles or piperazines, to the quinoline scaffold. rsc.orgnih.gov This strategy aims to develop agents with dual or multiple modes of action, potentially leading to synergistic therapeutic effects or overcoming drug resistance. rsc.org For example, fusing a quinoline-piperazine scaffold with a phenylhydrazinecarbothioamide moiety has yielded promising α-glucosidase inhibitors. nih.gov The synthesis of quinoline carboxamides from their corresponding carboxylic acids is another established method for creating derivatives with altered biological activities and properties. researchgate.net

Table 1: Examples of Synthetic Strategies for Novel Quinoline Scaffolds

| Synthetic Strategy | Starting Materials | Key Reaction | Purpose of Modification | Reference |

| Pfitzinger Condensation | Isatin, Acetophenones | Base-catalyzed condensation | Core quinoline synthesis | nih.govsemanticscholar.orgacs.org |

| Suzuki Coupling | Halogenated quinoline precursors, Boronic acids | Palladium-catalyzed cross-coupling | Introduce aryl/heteroaryl diversity | nih.gov |

| Hybrid Synthesis | Quinoline carboxylate, 1,3,4-Oxadiazole precursors | Multi-step synthesis | Create hybrids with dual activity | rsc.org |

| Amide Coupling | Quinoline carboxylic acids, Amines | Coupling agents (e.g., EDC, HOBt) | Generate carboxamide derivatives | researchgate.netacs.org |

Investigation of New Biological Targets and Emerging Therapeutic Areas

While quinolines are historically known for their antimicrobial and antimalarial activities, current research is uncovering a wide array of new biological targets, opening up novel therapeutic avenues. The quinoline carboxylate class is at the forefront of this exploration.

One significant area of investigation is cancer therapy. Researchers have identified several key enzymes and pathways that can be modulated by quinoline carboxylates:

Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for rapidly proliferating cancer cells. nih.gov Potent quinoline-based inhibitors of DHODH have been developed, with some showing IC50 values in the low nanomolar range. nih.govacs.org DHODH inhibition has also been shown to sensitize cancer cells to other therapies and may be particularly effective in PTEN-deficient cancers. nih.gov

Sirtuin 3 (SIRT3): This enzyme is a member of the sirtuin family of proteins, which are involved in cellular regulation. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors, presenting a potential new strategy for cancer treatment. frontiersin.org

EGFR/HER-2: Dual targeting of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) is a validated approach in oncology. rsc.org Novel quinoline derivatives have been designed as dual inhibitors, with some compounds showing potent antiproliferative activity against breast and lung cancer cell lines. rsc.org

Beyond cancer, other emerging targets include:

α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. Novel quinoline-piperazine derivatives have demonstrated potent α-glucosidase inhibition, with one compound being approximately 750-fold more potent than the standard drug, acarbose. nih.gov

Diacylglycerol Acyltransferase 1 (DGAT1): This enzyme is involved in triglyceride synthesis, making it a target for metabolic diseases. A series of novel bicyclic DGAT1 inhibitors based on a quinoline carboxylic acid scaffold have been discovered. nih.gov

Translation Elongation Factor 2 (PfEF2): In the fight against malaria, quinoline-4-carboxamides have been found to act via a novel mechanism: the inhibition of PfEF2, a critical enzyme for protein synthesis in the parasite. acs.org This discovery provides a new avenue for overcoming resistance to existing antimalarial drugs. acs.org

Table 2: Emerging Biological Targets for Quinoline Carboxylates

| Biological Target | Therapeutic Area | Example Compound Class | Measured Activity (IC50) | Reference |

| DHODH | Cancer, Autoimmune Disorders | 4-Quinoline Carboxylic Acids | 9.71 nM (Compound 41) | nih.govacs.org |

| α-Glucosidase | Type 2 Diabetes | Quinoline-piperazine-phenylhydrazinecarbothioamides | 1.0 µM (Compound 7j) | nih.gov |

| SIRT3 | Cancer | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acids | 7.2 µM (Compound P6) | frontiersin.org |

| EGFR/HER-2 | Cancer | Quinoline-based dual inhibitors | 71 nM (EGFR), 31 nM (HER2) (Compound 5a) | rsc.org |

| PfEF2 | Malaria | Quinoline-4-carboxamides | Low nanomolar EC50 | acs.org |

Integration with Flow Chemistry and Sustainable Synthesis Practices for Quinoline Derivatives

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. The synthesis of quinoline derivatives is no exception. Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous reagents, and long reaction times, which have significant environmental and economic drawbacks. nih.gov

Flow chemistry, which involves performing reactions in continuous-flow reactors, is emerging as a powerful tool for the sustainable synthesis of quinolines. researchgate.netsci-hub.se This technology offers several advantages over conventional batch processing, including:

Enhanced Safety: Better control over reaction parameters like temperature and pressure reduces the risk of runaway reactions. sci-hub.se

Improved Efficiency and Selectivity: Precise control leads to higher yields and fewer byproducts. researchgate.net

Scalability: Scaling up production is simpler and more direct than in batch processes. researchgate.net

Examples of quinoline synthesis under flow conditions include the Doebner-Miller and Skraup reactions. researchgate.net Researchers have also developed tandem photoisomerization-cyclization processes in continuous-flow systems to produce quinolines efficiently. thieme-connect.de The integration of flow chemistry with real-time analysis allows for rapid reaction optimization and monitoring. researchgate.net

In addition to flow chemistry, other green chemistry approaches are being explored, such as the use of water as a solvent and the development of one-pot synthesis protocols that reduce the number of steps and minimize waste. nih.govresearchgate.net These sustainable methods are crucial for the future large-scale production of quinoline-based pharmaceuticals. nih.gov

Development of Structure-Guided Drug Discovery Programs for Quinoline Carboxylates

Modern drug discovery increasingly relies on a deep understanding of the three-dimensional structure of biological targets. Structure-guided drug discovery, which utilizes techniques like X-ray crystallography and computational molecular docking, is a powerful strategy for designing potent and selective inhibitors. nih.govnih.gov

This approach has been successfully applied to the quinoline carboxylate class. For instance, in the development of DHODH inhibitors, a high-resolution cocrystal structure of the target enzyme with a known inhibitor provided crucial insights into the essential pharmacophore. nih.gov This allowed researchers to design new quinoline analogues that could form novel hydrogen-bonding interactions with specific amino acid residues (T63 and Y356) in the binding pocket, leading to compounds with significantly improved potency. nih.govacs.org

Molecular docking simulations are also widely used to predict the binding modes of newly designed compounds and to rationalize their structure-activity relationships. semanticscholar.orgnih.govfrontiersin.orgnih.gov For example, docking studies were used to elucidate the binding interactions of a highly potent quinoline-based α-glucosidase inhibitor, revealing key π-π stacking and hydrogen bond interactions within the enzyme's active site. nih.gov This information is invaluable for the further optimization of lead compounds.

Conceptual Preclinical and Clinical Research Prospects for the Quinoline Carboxylate Class

The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to the clinic. For the quinoline carboxylate class, the prospects are shaped by both successes and challenges. The discovery of novel mechanisms of action, such as the inhibition of PfEF2 in malaria, provides a strong impetus for advancing specific candidates into preclinical and clinical development, with the potential for single-dose treatments. acs.org

Data from structure-guided design programs supports further preclinical studies for potent DHODH inhibitors, with some lead compounds demonstrating significant oral bioavailability and favorable elimination half-lives in animal models. nih.govacs.org However, the path to clinical success is not without hurdles. Previous DHODH inhibitors have failed in clinical trials for cancer treatment, underscoring the need to discover new small molecule inhibitors with improved drug-like properties. nih.gov Similarly, some quinoline-derived compounds developed as NMDA receptor antagonists failed in clinical trials for stroke, highlighting the limitations of preclinical models and the difficulty in translating efficacy to human patients. mdpi.com

Future success will likely depend on several factors:

Enhanced Selectivity: Designing compounds that are highly selective for their intended target to minimize off-target effects. nih.gov

Improved Pharmacokinetics: Optimizing properties like solubility, bioavailability, and metabolic stability is critical. nih.govmdpi.com

Combination Therapies: Exploring the use of quinoline carboxylates in combination with other drugs to enhance efficacy and overcome resistance. nih.govacs.org

Advanced Delivery Systems: Utilizing nanotechnology, such as polymeric nanoparticles, to improve the delivery of polar quinoline derivatives across biological barriers like the blood-brain barrier. mdpi.com

By addressing these challenges through rational design and rigorous preclinical evaluation, the quinoline carboxylate class holds significant promise for yielding next-generation therapies for a wide range of diseases, from cancer and diabetes to infectious diseases like malaria. mdpi.com

常见问题

Basic: What are the established synthetic routes for Ethyl 7-methoxyquinoline-3-carboxylate?

Methodological Answer:

The compound can be synthesized via palladium-catalyzed reactions. For example, Ethyl 4-bromo-7-methoxyquinoline-3-carboxylate undergoes dehalogenation/hydrogenation under Pd(PPh₃)₂Cl₂ catalysis to yield this compound. However, competitive side reactions (e.g., incomplete dehalogenation) may reduce yields (45% reported in one study), necessitating optimization of ligand systems and reaction conditions . Alternative pathways for analogous quinolines involve Sharpless click chemistry for functionalization, such as N-propargylation followed by triazole formation with azides, which could be adapted for derivative synthesis .

Basic: What spectroscopic and crystallographic methods validate its structure?

Methodological Answer:

- X-ray Crystallography : Resolves spatial arrangements of substituents (e.g., methoxy and ester groups) and hydrogen-bonding interactions critical for packing behavior .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C7, ester at C3) and electronic environments. For example, downfield shifts in carbonyl carbons (~165–170 ppm) confirm ester functionality .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., 217.27 g/mol for C₁₂H₉NO₃) .

Advanced: How can synthesis yields be optimized to mitigate competitive side reactions?

Methodological Answer:

- Catalyst-Ligand Systems : Use of Pd catalysts with tailored ligands (e.g., PPh₃) improves regioselectivity and reduces dehalogenation side reactions .

- Reaction Monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction time/temperature dynamically.

- Substrate Modification : Introducing electron-withdrawing groups (e.g., halogens) on the quinoline backbone may suppress competing pathways observed in analogous compounds .

Advanced: How can conflicting data on antimicrobial activity be resolved in structure-activity studies?

Methodological Answer:

- Controlled Bioassays : Screen derivatives against standardized bacterial/fungal strains (e.g., S. aureus, E. coli) under identical conditions to isolate substituent effects. For example, fluoroquinolone analogs show activity linked to C6/C7 substituents .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) or steric effects with MIC (Minimum Inhibitory Concentration) values.

- Mechanistic Studies : Use molecular docking to assess binding affinity to DNA gyrase/topoisomerase IV, a target for quinolone antibiotics .

Advanced: What strategies enable regioselective functionalization of the quinoline core?

Methodological Answer:

- Directing Groups : Utilize hydroxy or methoxy groups at C4/C7 to steer electrophilic substitution (e.g., nitration, halogenation) to specific positions .

- Click Chemistry : Install propargyl groups at N1 for copper-catalyzed azide-alkyne cycloaddition, enabling triazole formation at defined sites .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., ester groups) with tert-butyl or benzyl groups during multi-step syntheses .

Basic: What are the key physicochemical properties influencing experimental design?

Methodological Answer:

| Property | Value/Description | Relevance in Research |

|---|---|---|

| Molecular Weight | 217.27 g/mol | Determines molarity calculations |

| LogP | ~2.5 (predicted) | Guides solubility in organic phases |

| Melting Point | Not reported; analog mp: 199–201°C | Informs purification (recrystallization) |

| Stability | Sensitive to light/moisture | Requires inert atmosphere storage |

Data derived from structural analogs and computational models .

Advanced: How can intermolecular interactions impact crystallization and formulation?

Methodological Answer:

- Hydrogen Bonding : C–H⋯O and C–H⋯Cl interactions in analogs (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) create stable crystal lattices, influencing polymorphism screening .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to disrupt strong intermolecular forces during co-crystallization with APIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。